molecular formula C23H18FN7O B2365948 2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1005923-28-3

2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B2365948
CAS No.: 1005923-28-3
M. Wt: 427.443
InChI Key: XIKJEHPRNGBUKE-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-fluorophenyl acetamide moiety and a 3-methylpyrazole substituent. The pyrazolo[3,4-d]pyrimidine core is a bicyclic heteroaromatic system known for its bioisosteric resemblance to purines, making it a key scaffold in kinase inhibitors and anticancer agents . The fluorophenyl group enhances lipophilicity and metabolic stability, while the methylpyrazole substituent may influence steric interactions in target binding . The compound’s synthesis typically involves coupling reactions between pyrazolo[3,4-d]pyrimidine intermediates and acetamide derivatives under palladium-catalyzed or nucleophilic substitution conditions .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN7O/c1-15-11-20(28-21(32)12-16-7-9-17(24)10-8-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-5-3-2-4-6-18/h2-11,13-14H,12H2,1H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKJEHPRNGBUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, structural characteristics, and biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Synthesis

The compound features a complex structure characterized by multiple heterocyclic rings. The synthesis typically involves multi-step reactions, including the formation of pyrazole and pyrimidine moieties. Recent studies have reported various synthetic routes that yield high purity and yield of this compound, often utilizing methods such as refluxing in ethanol with appropriate catalysts .

Anticancer Properties

The biological activity of this compound has been evaluated in several cancer cell lines. Notably, it has demonstrated significant antiproliferative activity against various human cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.2Apoptosis induction
A54912.7Cell cycle arrest at G2/M phase
HeLa18.5Increased caspase activity

The compound's anticancer effects are attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : CDKs are crucial for cell cycle progression. Inhibition by the compound leads to cell cycle arrest.
  • Apoptotic Pathways : The compound has been shown to increase levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives analogous to the compound :

  • Study on Antiproliferative Activity : A recent study screened a series of pyrazolo[3,4-d]pyrimidine derivatives for their antiproliferative effects against the NCI 60 human tumor cell line panel. Compounds exhibiting similar structures demonstrated promising results in inhibiting tumor growth .
  • Mechanistic Insights : Another study investigated the effects on cell cycle dynamics and apoptosis induction in MDA-MB-468 cells, revealing that specific derivatives could enhance apoptosis by modulating caspase pathways significantly .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The 4-fluorophenyl group in the target compound and N-benzyl analog () improves membrane permeability compared to non-fluorinated analogs. Chromenone and thienopyrimidine hybrids () exhibit broader kinase inhibition profiles due to extended π-conjugation. Chlorophenyl/cyano substituents () prioritize insecticidal over anticancer activity.

Synthetic Efficiency: The target compound’s synthesis lacks explicit yield data in the evidence, but analogous pyrazolo[3,4-d]pyrimidine derivatives (e.g., thienopyrimidine hybrid ) achieve yields up to 82%. Chromenone derivatives () report lower yields (19–21%), likely due to steric challenges in coupling reactions.

Physicochemical Properties: Melting Points: Chromenone-containing analogs (e.g., Example 83, ) show higher melting points (302–304°C) due to crystallinity, whereas acetamide derivatives (e.g., ) likely have lower melting points. Solubility: The N-benzyl group in may enhance aqueous solubility compared to the target compound’s methylpyrazole substituent.

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The synthesis of 2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide can be approached through several disconnection strategies. The most efficient retrosynthetic analysis involves four key fragments:

  • Pyrazolo[3,4-d]pyrimidine core
  • N1-phenyl substituent
  • 3-methyl-1H-pyrazol-5-yl unit
  • 2-(4-fluorophenyl)acetamide group

Retrosynthetic Approach

A logical disconnection strategy involves:

  • Initial formation of the N1-phenylated pyrazolo[3,4-d]pyrimidine core
  • Introduction of a suitable leaving group at the 4-position
  • Coupling with 3-methyl-5-aminopyrazole
  • Final attachment of the 2-(4-fluorophenyl)acetamide moiety

This approach allows for maximum convergence and minimizes protection/deprotection steps.

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold can be constructed through several established methodologies.

Cyclization of 5-Aminopyrazole Derivatives

The most common approach involves cyclization of 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxamide with appropriate reagents.

Preparation of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
Step 1: Ethoxymethylenemalononitrile + Phenylhydrazine → 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

The reaction proceeds in ethanol under reflux conditions for 3-4 hours with yields typically exceeding 85%.

Cyclization to Pyrazolo[3,4-d]pyrimidine

Several cyclization methods can be employed:

Method A: Formamide Cyclization

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile + Formamide → 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Reaction conditions: 150-180°C, 6-8 hours, yield: 75-85%.

Method B: Urea-Mediated Cyclization

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile + Urea → 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione

Reaction conditions: Fusion at 200-220°C, 2-3 hours, yield: 80-90%.

Multicomponent One-Pot Synthesis

An alternative approach employs a four-component one-pot condensation as described by Beilstein Journals:

Phenylhydrazine + Methylenemalononitrile + Aldehyde + Alcohol → Substituted pyrazolo[3,4-d]pyrimidine

This method offers advantages of operational simplicity and avoids isolation of intermediates (yield: 65-80%).

Functionalization at the 4-Position

The installation of the 3-methyl-1H-pyrazol-5-yl group at the 4-position requires activation of this position followed by coupling.

Chlorination at 4-Position

The 4-position must first be activated, typically via chlorination:

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one → 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Reaction conditions: POCl₃, PCl₅, reflux, 3-5 hours, yield: 75-85%.

Synthesis of 3-Methyl-1H-pyrazol-5-amine

The 3-methyl-1H-pyrazol-5-amine component can be synthesized as follows:

Step 1: Acetylacetone + Hydrazine hydrate → 3-Methyl-1H-pyrazol-5-amine

Conditions: Ethanol, reflux, 4 hours, yield: >90%.

Coupling Reaction

The coupling of these components can be accomplished through:

4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine + 3-Methyl-1H-pyrazol-5-amine → 3-Methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine

Conditions: K₂CO₃ or TEA, DMF, 80-100°C, 12-16 hours, yield: 65-75%.

Alternative Synthetic Routes

Convergent Approach

A more convergent approach involves pre-functionalization of the pyrazole component before coupling:

Step 1: 3-Methyl-1H-pyrazol-5-amine + 2-(4-Fluorophenyl)acetyl chloride → 2-(4-Fluorophenyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Step 2: 2-(4-Fluorophenyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide + 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine → Target compound

This approach may offer advantages in terms of selectivity but typically results in lower overall yields (50-65%).

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate several steps:

  • Core formation: 30-45 minutes, 130-150°C
  • Chlorination: 15-20 minutes, 120°C
  • Coupling reactions: 20-30 minutes, 100-120°C

This approach can reduce overall reaction time from days to hours with comparable or improved yields.

Optimization Parameters and Critical Factors

Key Optimization Parameters

Table 1 summarizes the critical parameters for optimizing the final coupling step:

Parameter Range Optimal Condition Effect on Yield
Temperature 0-100°C 25°C >80°C leads to decomposition
Solvent DCM, THF, DMF, Acetonitrile DCM DMF gives lower purity
Base TEA, DIPEA, Pyridine, K₂CO₃ TEA K₂CO₃ causes side reactions
Reaction Time 2-24 hours 6 hours Extended time increases impurities
Equivalents of Acyl Chloride 1.0-2.0 1.2 >1.5 leads to over-acylation
Concentration 0.05-0.5 M 0.1 M Higher concentration reduces selectivity

Critical Quality Attributes

Table 2 presents the critical quality attributes for the target compound:

Attribute Specification Analytical Method
Appearance White to off-white solid Visual
Purity ≥98.0% HPLC
Melting Point 215-220°C Differential Scanning Calorimetry
Water Content ≤0.5% Karl Fischer Titration
Residual Solvents ICH Q3C limits Gas Chromatography
Heavy Metals ≤20 ppm ICP-MS

Purification Strategies

Recrystallization

The crude product can be purified by recrystallization from appropriate solvent systems:

  • Ethanol/water (3:1): Good for removing polar impurities
  • Ethyl acetate/hexane (1:2): Effective for non-polar contaminants
  • Methanol/dichloromethane (1:9): Optimal for final purification

Typical recovery: 85-90% with purity >98%.

Column Chromatography

For difficult-to-remove impurities, column chromatography is recommended:

  • Stationary phase: Silica gel (60-120 mesh)
  • Mobile phase: Gradient of ethyl acetate in hexane (10-50%)
  • Detection: TLC with UV visualization
  • Recovery: 75-85% with purity >99%

Characterization Data

Spectroscopic Profile

Table 3 summarizes the expected spectroscopic data for the target compound:

Analytical Method Key Signals/Bands
¹H NMR (400 MHz, DMSO-d₆) δ 10.45 (s, 1H, NH), 8.75 (s, 1H, pyrimidine-H), 8.15-8.05 (m, 2H, aromatic), 7.65-7.35 (m, 7H, aromatic), 7.25-7.10 (m, 2H, aromatic), 6.65 (s, 1H, pyrazole-H), 3.85 (s, 2H, CH₂), 2.15 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 169.8 (C=O), 162.1 (d, J=242 Hz, C-F), 155.7, 153.4, 152.1, 146.3, 139.5, 136.2, 132.8, 131.1, 130.5, 129.4, 128.7, 127.9, 127.2, 126.8, 115.8 (d, J=21 Hz), 103.6, 42.1 (CH₂), 14.8 (CH₃)
IR (KBr, cm⁻¹) 3310 (NH), 3060 (Ar-H), 2930 (C-H), 1680 (C=O), 1610, 1580, 1550, 1510, 1220, 1150
MS (ESI) m/z 454.17 [M+H]⁺

Scale-Up Considerations

For industrial-scale production, several modifications are recommended:

Process Modifications for Scale-Up

  • Replace hazardous reagents (POCl₃) with safer alternatives where possible
  • Implement continuous flow methods for exothermic steps
  • Optimize solvent volumes to minimize waste
  • Develop in-process controls to ensure consistent quality
  • Consider telescoping compatible steps to reduce isolation and purification operations

Equipment Considerations

Table 4 outlines equipment recommendations for different scales:

Scale Reactor Type Mixing Temperature Control Filtration
Laboratory (1-50g) Round-bottom flask Magnetic stirrer Oil bath/heating mantle Büchner funnel
Pilot (0.1-1kg) Glass reactor Mechanical agitator Jacket cooling/heating Nutsche filter
Production (>1kg) Stainless steel reactor High-shear mixer External heat exchanger Filter dryer

Q & A

Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

The synthesis involves multi-step reactions, typically starting with cyclization of precursors such as 5-amino-1H-pyrazole-4-carboxamide derivatives. For example:

  • Core formation : Cyclization under basic conditions (e.g., triethylamine) with halogenated benzoyl chlorides (e.g., 4-fluorobenzoyl chloride) to form the pyrazolo[3,4-d]pyrimidine scaffold .
  • Substitution : Introduction of acetamide and aryl groups via nucleophilic substitution or coupling reactions. Solvents like dimethylformamide (DMF) and catalysts such as piperidine are often used .
  • Purification : Column chromatography or recrystallization is employed to isolate the final product .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify substituent positions and verify aromatic ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of fluorophenyl groups) .
  • X-ray Crystallography (if available): Provides absolute stereochemical configuration, though limited data exists for this specific compound .

Q. What preliminary biological screening methods are used to assess its activity?

Initial assays focus on:

  • Enzyme inhibition : Testing against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC50_{50} values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Receptor binding : Radioligand displacement studies for targets like adenosine receptors, leveraging the purine-mimicking core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

SAR strategies include:

  • Substituent variation : Replacing the 4-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH3_3) groups to modulate binding affinity .
  • Scaffold hybridization : Merging with indole or quinazoline moieties to enhance selectivity for kinase targets .
  • Bioisosteric replacement : Exchanging the acetamide linker with sulfonamide or urea to improve metabolic stability .

Example SAR Table :

Substituent R1^1R2^2IC50_{50} (nM)Target
4-FluorophenylH120EGFR
3-ChlorophenylCH3_345VEGFR2
4-MethoxyphenylCF3_3320Aurora B
Data derived from analogs in .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes to kinases (e.g., ATP-binding pockets) .
  • MD simulations : GROMACS or AMBER evaluates stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., logP, polar surface area) with activity .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • 2D NMR techniques : HSQC and HMBC clarify ambiguous 1H^1H-13C^{13}C correlations, especially for overlapping pyrazole/pyrimidine signals .
  • Isotopic labeling : 15N^{15}N-labeling aids in assigning nitrogen-rich heterocycles .
  • Comparative analysis : Cross-referencing with analogs (e.g., 4-chlorophenyl derivatives) resolves regiochemical ambiguities .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • DoE optimization : Response surface methodology (RSM) identifies ideal conditions (e.g., 60°C, 12h reaction time) .
  • Catalyst screening : Pd(OAc)2_2 or CuI enhances coupling efficiency in Suzuki-Miyaura reactions .
  • Byproduct trapping : Adding molecular sieves or scavengers (e.g., thiourea) removes reactive intermediates .

Mechanistic and Methodological Challenges

Q. What experimental evidence supports its proposed mechanism of enzyme inhibition?

  • Kinetic assays : Lineweaver-Burk plots reveal non-competitive inhibition of kinases, suggesting allosteric binding .
  • X-ray co-crystallography : Analog structures (e.g., 6AY PDB entry) show the pyrazolo[3,4-d]pyrimidine core occupying ATP-binding sites .
  • Fluorescence quenching : Tryptophan residues in enzyme active sites show Stern-Volmer quenching upon ligand binding .

Q. How do solvent polarity and temperature affect its reactivity in substitution reactions?

  • Polar aprotic solvents (e.g., DMF, DMSO): Increase nucleophilicity of acetamide oxygen, accelerating SNAr reactions at pyrimidine C4 .
  • Temperature dependence : Reactions at 80°C favor thermodynamically stable products (e.g., para-substituted isomers), while 25°C yields kinetic products .

Q. What analytical techniques quantify trace impurities in bulk samples?

  • HPLC-MS : Detects sub-0.1% impurities (e.g., des-fluoro byproducts) using C18 columns and acetonitrile/water gradients .
  • ICP-OES : Measures residual metal catalysts (e.g., Pd < 10 ppm) .

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